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molecular formula C13H22 B8644610 6,10-Dimethylundeca-1,5,9-triene CAS No. 24238-82-2

6,10-Dimethylundeca-1,5,9-triene

Cat. No. B8644610
M. Wt: 178.31 g/mol
InChI Key: VHIVJUNIYOCPSI-UHFFFAOYSA-N
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Patent
US03989739

Procedure details

Degreased magnesium turnings (84 g., 3.5 mole) were suspended in absolute ether (100 ml.). The Mg was activated with one crystal of iodine. In the course of about 3 hours, 300 g. (1.75 mole) of geranyl chloride, then 268 g. (3.5 mole) of allyl chloride in 800 ml. of ether were added dropwise. The mixture was boiled for 4 hours, then it was cooled and poured into a solution of 200 g. of NH4Cl in 1 liter of ice water. The solution was extracted with ether. The extracts were treated as usual, after concentration, they gave 384 g. of crude 6,10-dimethyl-1,5,9-undecatriene which was used without further purification.
Quantity
84 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.75 mol
Type
reactant
Reaction Step Four
Quantity
3.5 mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
ice water
Quantity
1 L
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Mg].II.[CH2:4](Cl)/[CH:5]=[C:6](/[CH2:8][CH2:9][CH:10]=[C:11]([CH3:13])[CH3:12])\[CH3:7].[CH2:15](Cl)[CH:16]=[CH2:17].[NH4+].[Cl-]>CCOCC>[CH3:7][C:6]([CH2:8][CH2:9][CH:10]=[C:11]([CH3:13])[CH3:12])=[CH:5][CH2:4][CH2:17][CH:16]=[CH2:15] |f:4.5|

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
Quantity
1.75 mol
Type
reactant
Smiles
C(\C=C(/C)\CCC=C(C)C)Cl
Step Five
Name
Quantity
3.5 mol
Type
reactant
Smiles
C(C=C)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Eight
Name
ice water
Quantity
1 L
Type
solvent
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the course of about 3 hours, 300 g
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled
ADDITION
Type
ADDITION
Details
poured into a solution of 200 g
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ether
ADDITION
Type
ADDITION
Details
The extracts were treated as usual,
CONCENTRATION
Type
CONCENTRATION
Details
after concentration, they
CUSTOM
Type
CUSTOM
Details
gave 384 g
CUSTOM
Type
CUSTOM
Details
of crude 6,10-dimethyl-1,5,9-undecatriene which was used without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CC(=CCCC=C)CCC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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